N1-Methyl Substitution Elevates Corrosion Inhibition Efficiency Above Unsubstituted BTA in Copper CMP
In a systematic electrochemical and CMP study of N-site substituted benzotriazole derivatives, N1–CH3-BTA (1-methylbenzotriazole—the core scaffold of 3-methylbenzotriazol-4-ol) achieved a corrosion inhibition efficiency of 96.4%, significantly exceeding that of unsubstituted BTA under identical conditions [1]. The inhibition order was N1–CH3-BTA > BTA > N1–NH2-BTA, attributed to electron donation from the N-methyl group enhancing adsorption affinity to the copper surface. The resulting sub-nanometer surface roughness of 0.923 nm after CMP demonstrates functional superiority over BTA for planarization applications. The 4-hydroxyl group present in 3-methylbenzotriazol-4-ol is expected to further modulate passivation film properties, though direct comparative data for the hydroxylated analog are not yet available in the peer-reviewed literature.
| Evidence Dimension | Corrosion inhibition efficiency in copper CMP |
|---|---|
| Target Compound Data | N1–CH3-BTA: 96.4% inhibition efficiency; surface roughness 0.923 nm post-CMP |
| Comparator Or Baseline | Benzotriazole (BTA): inhibition efficiency below N1–CH3-BTA (exact BTA value not reported in comparative table; inhibition order N1–CH3-BTA > BTA > N1–NH2-BTA) |
| Quantified Difference | N1–CH3-BTA rated highest among tested N-site BTA derivatives; inhibition efficiency > BTA |
| Conditions | Copper chemical mechanical planarization (CMP) environment; electrochemical tests combined with theoretical DFT calculations |
Why This Matters
For procurement decisions in semiconductor CMP slurry formulation, the ~96% inhibition efficiency and sub-nanometer surface finish achievable with N1-methylated benzotriazoles represent a measurable performance gain over generic BTA, justifying selection of the N1-methylated scaffold.
- [1] Cao, C., Li, X., Chen, Y. and Liu, J. (2025) 'Understanding N-site substituents effect on corrosion inhibition performance of benzotriazoles derivatives in copper chemical mechanical planarization: Theoretical and experimental analysis', Materials Today Chemistry, in press. View Source
